Samarium diiodide

Übersicht

Beschreibung

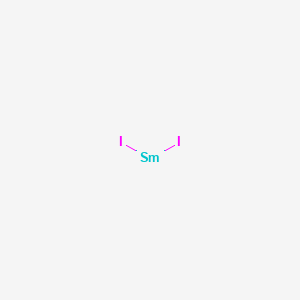

Samarium diiodide is one of the most important reducing agents available to synthetic organic chemists . The lanthanide (II) reagent acts by single-electron transfer to organic substrates leading to the formation of both radical and/or anionic intermediates .

Synthesis Analysis

Samarium diiodide is easily prepared in nearly quantitative yields from samarium metal and either diiodomethane or 1,2-diiodoethane . When prepared in this way, its solutions are most often used without purification of the inorganic reagent .Molecular Structure Analysis

In solid samarium (II) iodide, the metal centers are seven-coordinate with a face-capped octahedral geometry . In its ether adducts, samarium remains heptacoordinate with five ether and two terminal iodide ligands .Chemical Reactions Analysis

Samarium diiodide has been utilized in the development of a broad variety of reactions, e.g., reduction of different functional groups comprising sulfones and sulfoxides, alkyl and aryl halides, epoxides, phosphine oxides, carbonyls, and conjugated double bonds, in addition to C–C bond-construction, and cascade or sequential reactions .Physical And Chemical Properties Analysis

Samarium diiodide is a green solid and forms a dark blue solution in THF . It is a strong one-electron reducing agent .Wissenschaftliche Forschungsanwendungen

Synthesis of Natural Products

Samarium diiodide plays a crucial role in the synthesis of complex natural products. Its ability to effect reductive couplings makes it invaluable in constructing intricate molecular architectures found in natural compounds . It has been used to synthesize a wide range of natural products, from simple molecules to complex polycyclic structures, often simplifying the synthetic route and improving yields.

Organic Synthesis

In organic synthesis, Samarium diiodide is renowned for its use in forming carbon-carbon bonds through reductive coupling reactions . It acts as a powerful one-electron reducing agent, enabling the construction of carbocycles and oxygen-containing motifs. Its high chemoselectivity allows for the reduction of functional groups like sulfones, sulfoxides, and halides without affecting other sensitive functionalities in the molecule .

Medicinal Chemistry

While direct applications in medicinal chemistry are not extensively documented, the compound’s role in the synthesis of complex natural products, many of which have pharmacological activities, is significant . The ability to synthesize these compounds efficiently opens up possibilities for drug discovery and development.

Environmental Science

Samarium diiodide’s applications in environmental science are not directly mentioned, but its role in organic synthesis can be extrapolated to environmental remediation efforts. For instance, its reducing properties could potentially be used to degrade persistent organic pollutants in the environment .

Industrial Applications

In industrial settings, Samarium diiodide is utilized for its reducing capabilities and its role in synthetic transformations. It can be employed in large-scale syntheses of complex molecules, potentially aiding in the manufacture of materials like pharmaceuticals, agrochemicals, and polymers .

Analytical Chemistry

Samarium diiodide’s unique reactivity profile makes it a candidate for use in analytical chemistry, particularly in the development of new synthetic methodologies. Its selectivity and reactivity can be harnessed to create novel analytical reagents or processes .

Materials Science

The applications of Samarium diiodide in materials science are not explicitly detailed in the available literature. However, its chemical properties suggest potential uses in the synthesis and modification of material precursors, especially in the development of organic materials with specific electronic or structural properties .

Nanotechnology

Samarium diiodide could have implications in nanotechnology, particularly in the synthesis of nanoscale materials. Its ability to form C–C bonds and its reactivity with various functional groups might be exploited to create novel nanostructures or modify the surface chemistry of nanoparticles .

Wirkmechanismus

Target of Action

Samarium(II) iodide (SmI2), also known as Samarium diiodide, is a powerful one-electron reducing agent . It primarily targets a variety of organic compounds, including halides, sulfones, aldehydes, ketones, α-acyloxy esters, and α-acyloxy lactones . These compounds are the primary targets due to their susceptibility to reduction reactions.

Mode of Action

Samarium(II) iodide interacts with its targets through a nonchain, electron-transfer reaction . This interaction generates carbon-centered radicals, which undergo various reactions such as hydrogen-atom abstraction and ring formation . These radicals can also combine with SmI2 to produce organosamarium compounds .

Biochemical Pathways

Samarium(II) iodide affects several biochemical pathways. It is used in the construction of carbocycles and oxygen-containing motifs . It is also used for carbon-carbon bond formation, for example, in a Barbier reaction (similar to the Grignard reaction) between a ketone and an alkyl iodide to form a tertiary alcohol . Furthermore, it is used in the synthesis of nitrogen heterocycles, which are vital structural motifs in biologically-active natural products and pharmaceuticals .

Pharmacokinetics

It’s worth noting that the reactivity and selectivity of smi2 can be dramatically changed based on solvent effects .

Result of Action

The result of Samarium(II) iodide’s action is the transformation of target compounds through reduction reactions. For instance, it can reduce α,β-unsaturated esters with carbonyl compounds, whereby substituted γ-lactones can easily be prepared . It also promotes the reductive dimerization of allylic or benzylic halides .

Action Environment

The action of Samarium(II) iodide is influenced by environmental factors such as the presence of water and the type of solvent used. Its reduction potential and ability to promote the reduction of diverse organic substrates vary widely according to the solvent and the presence of various additives . It is sensitive to air, but its reactions can tolerate the presence of water .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

diiodosamarium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2HI.Sm/h2*1H;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAWABSHMGXMCRK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

I[Sm]I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SmI2, I2Sm | |

| Record name | Samarium(II) iodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Samarium(II)_iodide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Samarium diiodide | |

CAS RN |

32248-43-4 | |

| Record name | Samarium iodide (SmI2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32248-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Samarium diiodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032248434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Samarium(II) iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1,3-Benzodioxol-5-yl)-4,12,14-trioxa-6-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),9,11(15)-trien-5-one](/img/structure/B145383.png)

![Methyl (11S,12R,13S)-8-acetyl-11,12-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9-(2-methoxy-2-oxoethyl)-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecane-13-carboxylate](/img/structure/B145385.png)

![(2S)-2-[[(2S)-2-[[2-[[5-[5-[4-[1-(2-amino-4-oxo-3H-pteridin-6-yl)ethylamino]phenyl]-2,3,4-trihydroxypentoxy]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]butanedioic acid](/img/structure/B145397.png)